molecular formula C14H22N2O3S B2388626 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953207-01-7

4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2388626
CAS No.: 953207-01-7
M. Wt: 298.4
InChI Key: DTGHELCOGRWHBL-UHFFFAOYSA-N
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Description

4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound of significant interest in biomedical research, particularly in the field of oncology. As a benzenesulfonamide derivative incorporating a piperidine moiety, this structural class has demonstrated considerable potential in modulating key pathways involved in cancer cell survival. Related sulfonamide compounds have been shown to promote a form of regulated cell death known as ferroptosis . The research value of this compound lies in its potential to act on critical regulatory axes like the KEAP1-NRF2-GPX4 pathway, which is a central mechanism for managing oxidative stress and a promising therapeutic target in tumors . By potentially inhibiting this pathway, this compound may deplete key antioxidant defenses in tumor cells, leading to the lethal accumulation of lipid peroxides and ultimately, ferroptosis . Its application is primarily focused on in vitro studies to investigate the mechanisms of cell death, overcome drug resistance, and evaluate novel strategies for anti-cancer drug development.

Properties

IUPAC Name

4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-16-9-7-12(8-10-16)11-15-20(17,18)14-5-3-13(19-2)4-6-14/h3-6,12,15H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGHELCOGRWHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: N-Methylation of Piperidin-4-ylmethanol

  • Method :
    • Piperidin-4-ylmethanol undergoes N-methylation using methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate).
    • Conditions : Reflux in acetonitrile for 12–24 hours.
    • Yield : 85–90%.

Step 2: Conversion of Alcohol to Amine

  • Method :
    • The alcohol is converted to a mesylate (using methanesulfonyl chloride) and displaced with sodium azide (NaN₃), followed by Staudinger reduction (Ph₃P/H₂O) to yield the primary amine.
    • Conditions :
      • Mesylation: 0–25°C in dichloromethane.
      • Azide displacement: 60–80°C in DMF.
      • Reduction: Room temperature in THF/H₂O.
    • Overall Yield : 65–75%.

Key Data :

Step Reagents/Conditions Yield Source
N-Methylation CH₃I, K₂CO₃, CH₃CN, reflux 85–90%
Mesylation MsCl, Et₃N, CH₂Cl₂, 0°C 95%
Azide Displacement NaN₃, DMF, 60°C 90%
Reduction Ph₃P, THF/H₂O, rt 80%

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution between 4-methoxybenzenesulfonyl chloride and (1-methylpiperidin-4-yl)methylamine:

  • Reaction Protocol :
    • Base : Triethylamine (Et₃N) or pyridine in anhydrous dichloromethane.
    • Conditions : 0°C to room temperature, 2–6 hours.
    • Workup : Extraction with ethyl acetate, washing with brine, drying (MgSO₄), and solvent evaporation.
    • Purification : Recrystallization from ethanol or column chromatography (SiO₂, ethyl acetate/hexane).
    • Yield : 70–85%.

Key Data :

Parameter Value Source
Solvent CH₂Cl₂
Base Et₃N (2.5 equiv)
Temperature 0°C → rt
Purification Recrystallization (EtOH)
Yield 75–85%

Analytical Characterization

Validated spectral data for 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide:

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.15–3.10 (m, 2H, NCH₂), 2.85–2.75 (m, 2H, piperidine-H), 2.30 (s, 3H, NCH₃), 1.80–1.60 (m, 5H, piperidine-H).
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 162.5 (C-O), 138.2 (C-SO₂), 129.4 (Ar-C), 114.2 (Ar-C), 55.8 (OCH₃), 54.3 (NCH₂), 46.2 (piperidine-C), 44.1 (NCH₃), 30.5–25.8 (piperidine-C).
  • IR (KBr) :

    • 3270 cm⁻¹ (N-H), 1325 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Industrial Considerations

  • Cost-Efficiency :

    • Using POCl₃ in chlorosulfonation reduces side products compared to ClSO₃H alone.
    • Bulk preparation of (1-methylpiperidin-4-yl)methylamine via mesylation-azidation minimizes expensive catalysts.
  • Scalability :

    • Patent CN102491941B highlights the importance of anhydrous conditions for high yields in sulfonamide coupling.

Chemical Reactions Analysis

4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site. Additionally, the piperidine ring may interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:

Biological Activity

4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological evaluations, and comparative studies with related compounds.

Synthesis

The synthesis of 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves several key steps:

  • Formation of the Piperidine Ring : Cyclization reactions are utilized to form the piperidine structure.
  • Attachment of the Methoxy Group : Methylation reactions introduce the methoxy group using reagents like methyl iodide.
  • Formation of the Benzenesulfonamide Moiety : Sulfonation reactions involve reacting a benzene derivative with sulfonating agents such as sulfur trioxide.
  • Coupling Reactions : The final step couples the piperidine derivative with the benzenesulfonamide under suitable conditions, often using catalysts and solvents to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking substrates or binding to active sites. Additionally, the piperidine moiety may modulate receptor activity, leading to various biological effects .

Biological Evaluations

Recent studies have evaluated the cytotoxic effects of 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide on different cancer cell lines. For instance, it has shown promising results against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with observed IC50 values indicating significant growth inhibition .

Case Studies

  • Cytotoxicity Study : In vitro studies demonstrated that this compound could induce apoptosis in MDA-MB-231 cells at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations .
  • Microtubule Assembly Inhibition : The compound has been noted for its ability to disrupt microtubule assembly, a crucial mechanism in cancer cell proliferation .

Comparative Analysis

To understand the efficacy of 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesIC50 (μM) against MDA-MB-231Mechanism
4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamideSimilar piperidine and benzene structureData not specifiedEnzyme inhibition
N-allyl-4-methylbenzenesulfonamideShares benzenesulfonamide moietyData not specifiedReceptor modulation

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis typically involves coupling a piperidine derivative with a benzenesulfonamide precursor. Key steps include:

  • Use of coupling agents (e.g., DCC/DMAP) for amide bond formation .
  • Temperature control (e.g., reflux in dichloromethane) to enhance reaction efficiency .
  • Purification via recrystallization or chromatography to achieve >95% purity .
    • Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Answer :

  • X-ray crystallography for resolving crystal lattice parameters and hydrogen-bonding networks .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and piperidine ring conformation .
  • Mass spectrometry (MS) for molecular weight validation and impurity profiling .

Q. What are the common chemical reactions involving the sulfonamide moiety in this compound?

  • Answer :

  • Hydrolysis : React with NaOH to yield sulfonic acid derivatives .
  • Substitution : Alkylation using alkyl halides to modify the sulfonamide group .
  • Oxidation/Reduction : Controlled oxidation with H₂O₂ or reduction with LiAlH₄ to explore redox stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling predictions and experimental reactivity data?

  • Methodological Answer :

  • Cross-validate using density functional theory (DFT) and molecular dynamics (MD) simulations to account for solvent effects and protonation states .
  • Experimentally confirm reactive intermediates via HPLC-MS trapping or isotopic labeling .
    • Case Study : Discrepancies in hydrolysis rates may arise from unaccounted solvent polarity in simulations .

Q. What experimental designs are optimal for evaluating the compound’s biological activity in cancer cell lines?

  • Answer :

  • In vitro assays : Measure IC₅₀ values using MTT assays for apoptosis and cell cycle arrest .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of specific pathways (e.g., folic acid synthesis) .
  • In vivo models : Compare pharmacokinetics (e.g., bioavailability via LC-MS) between xenograft models and in vitro systems .

Q. How can crystallization challenges (e.g., poor diffraction quality) be addressed during X-ray analysis?

  • Answer :

  • Co-crystallization : Add small molecules (e.g., DMSO) to stabilize crystal packing .
  • Vapor diffusion : Optimize solvent mixtures (e.g., ethanol/water) for slow crystal growth .
  • Low-temperature data collection (100 K) to reduce thermal motion artifacts .

Q. What strategies mitigate discrepancies between in vitro potency and in vivo efficacy?

  • Answer :

  • Formulation optimization : Use liposomal encapsulation to improve solubility and tissue penetration .
  • Metabolic profiling : Identify active metabolites via liver microsome assays and adjust dosing regimens .

Q. How can computational models be tailored to predict the compound’s interaction with neurological targets?

  • Answer :

  • Molecular docking : Use flexible-binding algorithms (e.g., AutoDock Vina) to account for receptor conformational changes .
  • Free-energy perturbation (FEP) : Calculate binding affinity differences for piperidine ring modifications .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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